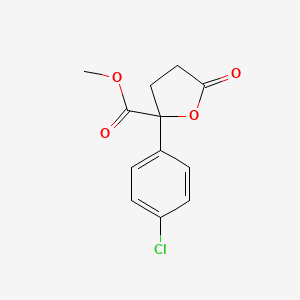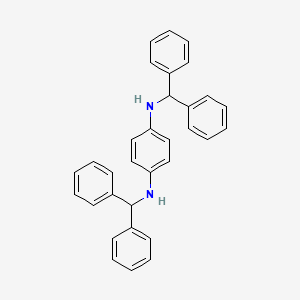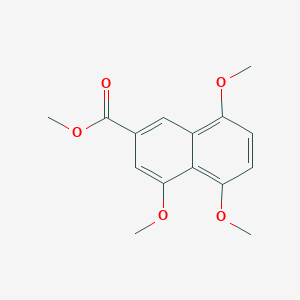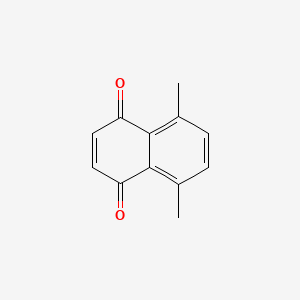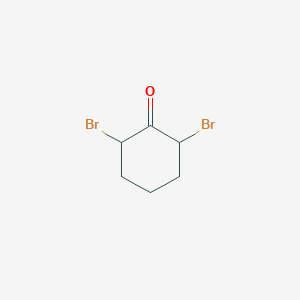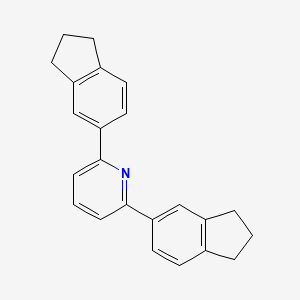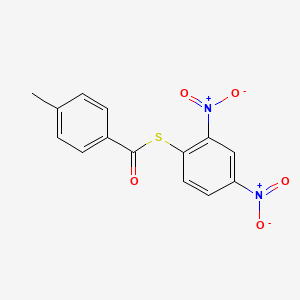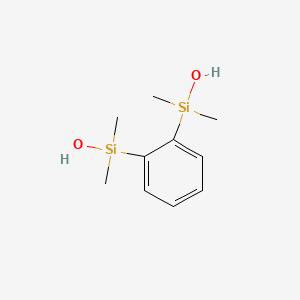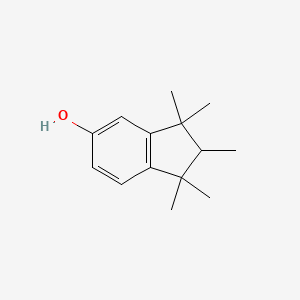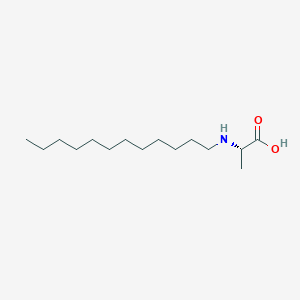
N-Dodecyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecyl-L-alanine: is an amphiphilic compound, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This compound is a derivative of L-alanine, an amino acid, with a dodecyl (12-carbon) alkyl chain attached to the nitrogen atom. The unique structure of this compound makes it useful in various scientific and industrial applications, particularly in the field of surfactants and self-assembling materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Dodecyl-L-alanine can be synthesized through a series of chemical reactions involving L-alanine and dodecylamine. The typical synthetic route includes the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using a suitable protecting group to prevent unwanted reactions.
Alkylation: The protected L-alanine is then reacted with dodecylamine under controlled conditions to introduce the dodecyl group.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and specific reaction vessels may also be employed to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: N-Dodecyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The dodecyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Dodecyl-L-alanine is used as a surfactant in various chemical processes. Its amphiphilic nature allows it to form micelles and other self-assembled structures, which are useful in catalysis and material science.
Biology: In biological research, this compound is studied for its interactions with cell membranes and proteins. It is used in the formulation of liposomes and other drug delivery systems.
Medicine: this compound has potential applications in medicine, particularly in the development of antimicrobial agents and drug delivery vehicles. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery.
Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and other cleaning agents. Its surfactant properties make it effective in reducing surface tension and enhancing the solubility of hydrophobic compounds .
Wirkmechanismus
The mechanism of action of N-Dodecyl-L-alanine involves its interaction with lipid bilayers and proteins. The dodecyl chain inserts into the hydrophobic core of lipid bilayers, disrupting their structure and increasing membrane permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents. Additionally, this compound can interact with proteins, altering their conformation and activity .
Vergleich Mit ähnlichen Verbindungen
N-Dodecyl-β-alanine: Similar to N-Dodecyl-L-alanine but with the amino group in the β-position.
N-Dodecylglycine: Another derivative with a dodecyl chain attached to glycine.
N-Dodecyl-L-leucine: A compound with a dodecyl chain attached to L-leucine.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of L-alanine with a long hydrophobic dodecyl chain. This combination imparts unique surfactant properties, making it particularly effective in forming micelles and other self-assembled structures. Its ability to interact with both hydrophilic and hydrophobic environments sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
32214-00-9 |
|---|---|
Molekularformel |
C15H31NO2 |
Molekulargewicht |
257.41 g/mol |
IUPAC-Name |
(2S)-2-(dodecylamino)propanoic acid |
InChI |
InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15(17)18/h14,16H,3-13H2,1-2H3,(H,17,18)/t14-/m0/s1 |
InChI-Schlüssel |
WJYAJBDKANFOID-AWEZNQCLSA-N |
Isomerische SMILES |
CCCCCCCCCCCCN[C@@H](C)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCNC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)

![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)

